molecular formula C7H10N2 B030700 2,3-Diaminotoluene CAS No. 2687-25-4

2,3-Diaminotoluene

Cat. No.: B030700
CAS No.: 2687-25-4
M. Wt: 122.17 g/mol
InChI Key: AXNUJYHFQHQZBE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,3-Diaminotoluene, also known as 3-Methyl-o-phenylenediamine , is a compound that has been studied for its potential antitumor activity It has been found to induce cyp1a activity , suggesting that it may interact with the cytochrome P450 enzymes, which play a crucial role in the metabolism of various substances within the body.

Mode of Action

It is suggested that it may interact with the aromatic hydrocarbon receptor, leading to the induction of cyp1a . This interaction could result in changes in the metabolic activity of cells, potentially influencing the breakdown and elimination of various substances within the body.

Result of Action

It has been suggested that it may have antitumor activity , indicating that it could potentially influence cell proliferation and survival

Chemical Reactions Analysis

Properties

IUPAC Name

3-methylbenzene-1,2-diamine
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InChI

InChI=1S/C7H10N2/c1-5-3-2-4-6(8)7(5)9/h2-4H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNUJYHFQHQZBE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
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DSSTOX Substance ID

DTXSID4027494
Record name 2,3-Diaminotoluene
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Molecular Weight

122.17 g/mol
Source PubChem
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Physical Description

Other Solid, Solid; [HSDB] Brown powder; [MSDSonline]
Record name 1,2-Benzenediamine, 3-methyl-
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Record name 2,3-Diaminotoluene
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Boiling Point

255 °C
Record name 2,3-DIAMINOTOLUENE
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Solubility

Very soluble in acetone, benzene, ethanol
Record name 2,3-DIAMINOTOLUENE
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Vapor Pressure

0.000553 [mmHg], 1.20 kPa at 150 °C /0.000553 mm Hg at 25 °C/ (extrapolated)
Record name 2,3-Diaminotoluene
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Color/Form

Crystals

CAS No.

2687-25-4
Record name 2,3-Diaminotoluene
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Record name 1,2-Benzenediamine, 3-methyl-
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Record name Toluene-2,3-diamine
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Melting Point

63.5 °C
Record name 2,3-DIAMINOTOLUENE
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Synthesis routes and methods I

Procedure details

2-Methyl-6-nitroaniline (15.2 g, 0.1 mol) was dissolved by heating in ethanol (150 mL). The solution was cooled, 10% palladium on carbon (1.0 g) was added and the solution was hydrogenated (50 lb initial hydrogen pressure) until uptake of hydrogen ceased (1 hour). The catalyst was filtered off and the ethanol was removed under reduced pressure to give 11.9 g (98%) of 3-methyl-1,2-benzenediamine as a solid which was used without purification.
Quantity
15.2 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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reactant
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150 mL
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1 g
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Synthesis routes and methods II

Procedure details

The 5,6-dihydro-N,N-dipropyl-4H-imidazo(4,5,1-j)quinolin-5-amines of the invention, compounds of Formula I where D is nitrogen, A is CH, n is 0 and D and A are joined by a double bond, may be prepared as illustrated in Scheme 2 for the preparation of compound 6. Catalytic hydrogenation of 2-methyl-6-nitroaniline (XVI) using a palladium catalyst afforded 3-methyl-1,2-benzenediamine (XVIII) which was heated with formic acid to give 4-methylbenzimidazole (XVIII). This was heated in dioxane with di-t-butyl dicarbonate and the t-butyl 4-methylbenzimidazole-1-carboxylate (XIXa, R is OC(CH3)3) thus obtained was brominated with N-bromosuccinimide in carbon tetrachloride to give t-butyl 4-(bromomethyl)benzimidazole-1-carboxylate (XXa). Alkylation of XXa with the potassium salt of diethyl (dipropylamino)-malonate (VIb) in refluxing THF afforded XXIa which was hydrolyzed to XXII using sodium ethoxide in ethanol containing limited amounts of water. Compound XXII was reduced to the alcohol XXIII using lithium aluminum hydride. When XXIII was treated with carbon tetrabromide and triphenylphosphine in methylene chloride compound 6 was obtained directly.
[Compound]
Name
5,6-dihydro-N,N-dipropyl-4H-imidazo(4,5,1-j)quinolin-5-amines
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0 (± 1) mol
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[Compound]
Name
compound 6
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Synthesis routes and methods III

Procedure details

U.S. Pat. No. 6,005,143 discloses a process for the adiabatic hydrogenation of dinitrotoluene in a monolith catalyst employing nickel and palladium as the catalytic metals. A single phase dinitrotoluene/water mixture in the absence of solvent is cycled through the monolith catalyst under plug flow conditions for producing toluenediamine.
Quantity
0 (± 1) mol
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dinitrotoluene water
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Synthesis routes and methods IV

Procedure details

Synthesis of the above recited ortho-tert-butyltoluenediamine was carried out in a 1 gallon stainless steel pressure vessel equipped with a mechanical stirrer. The vessel was charged with a 150 gram portion of a powdered commercially available silica-alumina catalyst containing 13% alumina and 1500 grams (12.24 moles) of 2,6-toluenediamine. The autoclave was sealed and purged with nitrogen. A residual blanket of nitrogen was left in the autoclave, leaving the pressure at 16 psig. The contents of the reactor were heated to a temperature of 200° C. with constant agitation. Isobutylene was then introduced into the reactor and 870 grams or 15.5 moles were added over a 30 minute period resulting in an initial reaction pressure of 970 psig. This provided a mole ratio of 1.26:1 isobutylene to toluenediamine. The reaction mixture was maintained at 200° C. for about 45 hours with constant agitation.
Name
ortho-tert-butyltoluenediamine
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0 (± 1) mol
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Quantity
1500 g
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

A solution of 4.56 (30 m mol) of 2-methyl-6-nitroaniline in 150 ml of methanol was hydrogenated at atmospheric pressure over 0.9 g of 5% Pd/C with Ishii's Catalytic Hydrogenation Apparatus with Magnetic Stirrer Model CHA-M. The catalyst was filtered off. The solvent was evaporated, and the residue was crystallized from petroleum ether to give 3.25 g (88.67%) as gray crystals.
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0 (± 1) mol
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Quantity
0.9 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diaminotoluene
Reactant of Route 2
2,3-Diaminotoluene
Reactant of Route 3
2,3-Diaminotoluene
Reactant of Route 4
2,3-Diaminotoluene
Reactant of Route 5
2,3-Diaminotoluene
Reactant of Route 6
2,3-Diaminotoluene

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